

primordazine B CAS number and molecular weight

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Compound of Interest

Compound Name: *primordazine B*

Cat. No.: *B1678106*

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In-Depth Technical Guide: Primordazine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primordazine B is a small molecule identified through a chemical screen in zebrafish embryos that selectively ablates primordial germ cells (PGCs). Its mechanism of action involves the inhibition of a non-canonical, poly(A)-tail-independent translation pathway, crucial for the expression of specific maternal mRNAs in early embryonic development. This technical guide provides a comprehensive overview of **Primordazine B**, including its chemical properties, mechanism of action, relevant experimental protocols, and a summary of its known biological effects.

Chemical Properties

Primordazine B was identified alongside a structurally similar analogue, Primordazine A. The core chemical data for **Primordazine B** is summarized below.

Property	Value
CAS Number	1373397-17-7
Molecular Formula	C ₂₀ H ₁₈ N ₄ O ₂ S
Molecular Weight	378.45 g/mol
Chemical Name	N-(4-benzoylphenyl)-2-(thiophen-2-yl)hydrazine-1-carboxamide

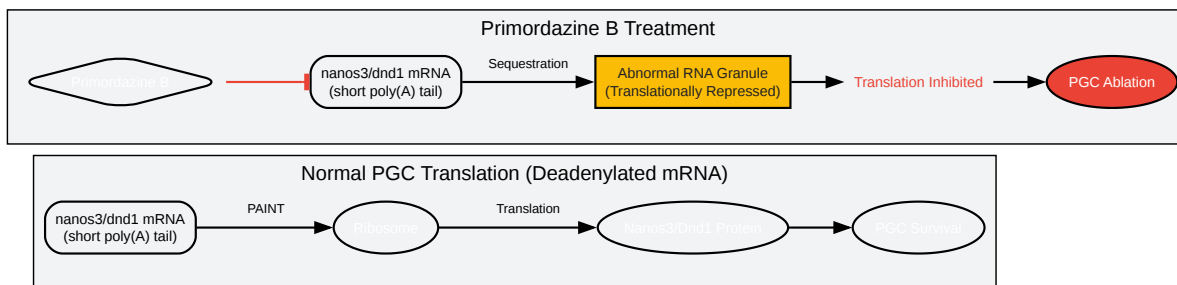
Mechanism of Action

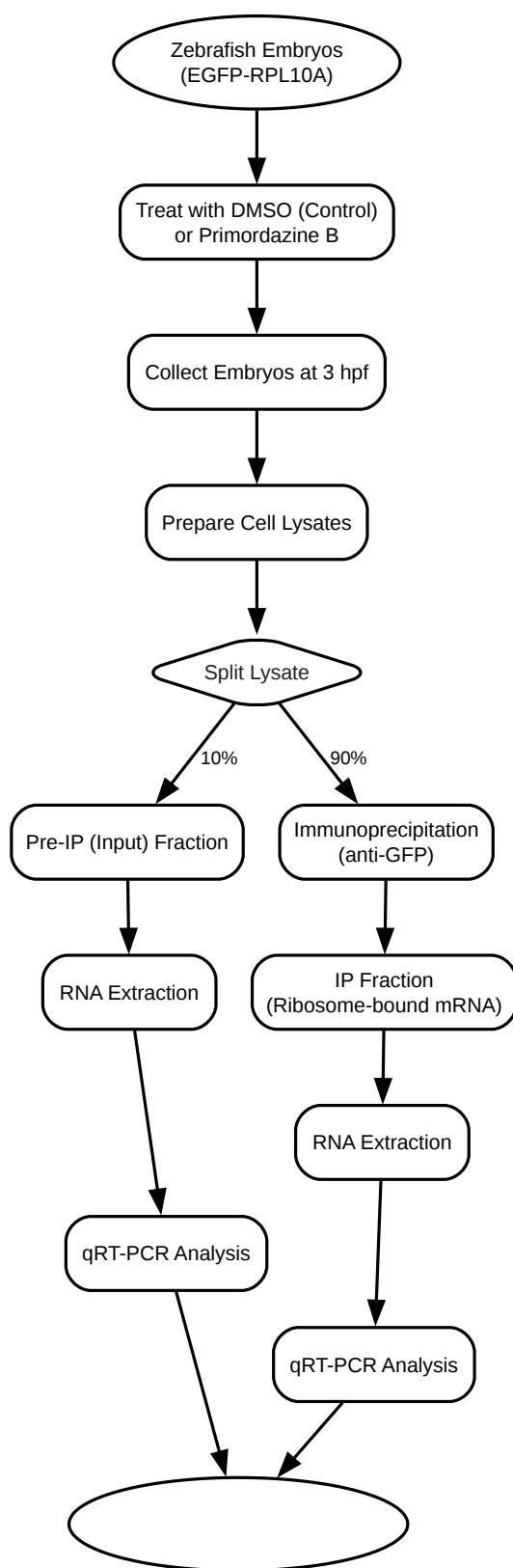
Primordazine B selectively inhibits a non-canonical form of translation known as poly(A)-tail-independent translation (PAINT). This mode of translation is essential for the expression of certain maternal mRNAs in early-stage embryos, which often possess short or non-existent poly(A) tails.

The key targets of **Primordazine B** are mRNAs containing a primordazine-response element (PRE) within their 3' untranslated regions (3'UTRs). Two well-characterized target mRNAs are nanos3 and dnd1 (dead end 1), both of which are critical for PGC survival and development.

Upon treatment with **Primordazine B**, these target mRNAs are not degraded, but their translation is repressed. This leads to the formation of abnormally large RNA granules within the PGCs. The sequestration of these essential mRNAs into non-translatable granules results in a depletion of the proteins necessary for PGC maintenance, ultimately leading to their selective apoptosis.

The following diagram illustrates the proposed mechanism of action of **Primordazine B**:





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